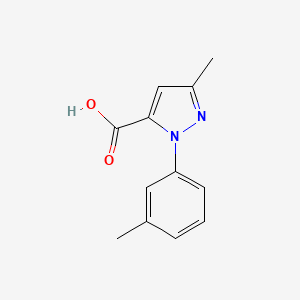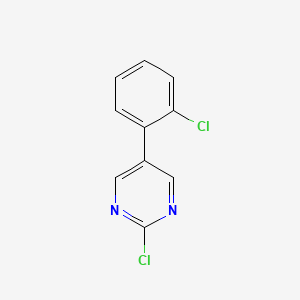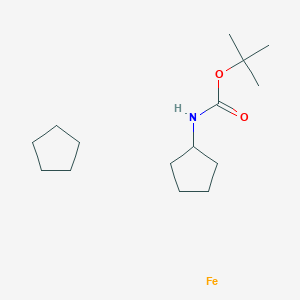
2-(2,3-Dichlorophenyl)pyridine-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dichlorophenyl)pyridine-4-methanol is a chemical compound with the molecular formula C12H9Cl2NO It is a derivative of pyridine and is characterized by the presence of two chlorine atoms on the phenyl ring and a hydroxymethyl group on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)pyridine-4-methanol typically involves the reaction of 2,3-dichlorobenzaldehyde with 4-pyridinemethanol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dichlorophenyl)pyridine-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-(2,3-Dichlorophenyl)pyridine-4-carboxylic acid or 2-(2,3-Dichlorophenyl)pyridine-4-carbaldehyde.
Reduction: this compound or 2-(2,3-Dichlorophenyl)pyridine-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,3-Dichlorophenyl)pyridine-4-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dichlorophenyl)pyridine-4-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of the proprotein convertase furin through an induced-fit mechanism. This involves the binding of the compound to the active site of furin, causing a conformational change that inhibits its enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Dichlorophenyl)pyridine-4-methanol
- 2-(3,4-Dichlorophenyl)pyridine-4-methanol
- 2-(2,3-Dichlorophenyl)pyridine-3-methanol
Uniqueness
2-(2,3-Dichlorophenyl)pyridine-4-methanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the hydroxymethyl group on the pyridine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H9Cl2NO |
|---|---|
Poids moléculaire |
254.11 g/mol |
Nom IUPAC |
[2-(2,3-dichlorophenyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-3-1-2-9(12(10)14)11-6-8(7-16)4-5-15-11/h1-6,16H,7H2 |
Clé InChI |
YNTNBDNEZSUKKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)



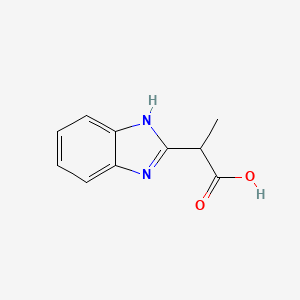

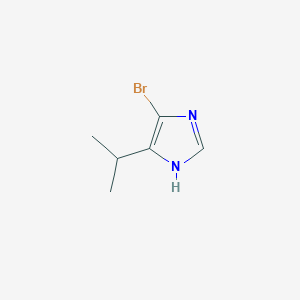
![3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one](/img/structure/B13986944.png)
